![molecular formula C17H20N2O3S2 B2945669 N-isopropyl-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 1021130-48-2](/img/structure/B2945669.png)
N-isopropyl-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-isopropyl-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide, also known as NITD-008, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in antiviral drug development.
Scientific Research Applications
- The compound is synthesized through a “cost-effective” approach that involves the hybridization of 1,3,4-thiadiazole and dichloroacetic acid moieties with a non-condensed pyrazoline-bearing structure .
- In vitro screening using the “60 lines screening” (NCI DTP protocol) demonstrated its activity against cancer cells .
- It allows the design of high-affinity ligands for potential anticancer targets and addresses multidrug resistance issues .
Synthesis and Structure
Anticancer Activity
Pharmacophore Hybridization Approach
Small Molecule Design
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
The thiazole ring, a key component of this compound, is known to interact with various biological targets due to its planar structure and the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Compounds with similar structures have been found to exhibit anticancer activity in vitro .
properties
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-11(2)18-16(21)8-13-9-23-17(19-13)24-10-15(20)12-4-6-14(22-3)7-5-12/h4-7,9,11H,8,10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHHPGCYRVYWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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